molecular formula C11H21NOS B14599776 1-[(3-Isocyanatopropyl)sulfanyl]heptane CAS No. 60853-03-4

1-[(3-Isocyanatopropyl)sulfanyl]heptane

Cat. No.: B14599776
CAS No.: 60853-03-4
M. Wt: 215.36 g/mol
InChI Key: FRODWLRKACLWSE-UHFFFAOYSA-N
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Description

1-[(3-Isocyanatopropyl)sulfanyl]heptane is a synthetic organic compound featuring a heptane backbone substituted with a sulfanyl (-S-) group and an isocyanate (-NCO) group. The sulfanyl group is attached to a propyl chain terminating in the isocyanate moiety. This dual functionality grants the compound unique reactivity, enabling applications in polymer synthesis, pharmaceuticals, and specialty chemicals.

Properties

CAS No.

60853-03-4

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

1-(3-isocyanatopropylsulfanyl)heptane

InChI

InChI=1S/C11H21NOS/c1-2-3-4-5-6-9-14-10-7-8-12-11-13/h2-10H2,1H3

InChI Key

FRODWLRKACLWSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSCCCN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]heptane typically involves the reaction of heptane with 3-isocyanatopropyl sulfide. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Isocyanatopropyl)sulfanyl]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Ureas and carbamates.

Scientific Research Applications

1-[(3-Isocyanatopropyl)sulfanyl]heptane has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]heptane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

Functional Groups : Two isocyanate groups (-NCO) .
Structure : Linear hexane chain with terminal isocyanate groups.
Reactivity : High reactivity due to dual isocyanate groups, enabling rapid crosslinking in polymer synthesis.
Applications : Primarily used in polyurethane production (e.g., foams, coatings) due to its ability to form strong urethane linkages with polyols .
Key Differences :

  • Unlike 1-[(3-Isocyanatopropyl)sulfanyl]heptane, HDI lacks a sulfanyl group, reducing its redox versatility.
  • HDI’s shorter chain (C6 vs. C7) and symmetrical structure enhance its rigidity in polymer matrices, whereas the target compound’s unsymmetrical design may improve solubility in nonpolar solvents.

1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene

Functional Groups: Sulfanyl (-S-), nitro (-NO₂) . Structure: Benzene ring substituted with a nitro group and a sulfanyl-linked 2-methylpropyl chain. Reactivity: Nitro group undergoes reduction to amino (-NH₂), enabling interactions with biological targets; sulfanyl group participates in redox reactions. Applications: Investigated in pharmaceuticals and agrochemicals due to its dual reactivity . Key Differences:

  • The nitro group’s electron-withdrawing nature increases oxidative stability compared to the electrophilic isocyanate group.

Heptane Derivatives (e.g., n-Heptane, 1-Heptanol)

Functional Groups: Alkane (n-Heptane), hydroxyl (1-Heptanol) . Reactivity: Low reactivity (n-Heptane) or moderate nucleophilic reactivity (1-Heptanol). Applications: Solvents (n-Heptane) or surfactants (1-Heptanol). Key Differences:

  • The absence of isocyanate or sulfanyl groups in these derivatives limits their utility in covalent bonding or redox applications.
  • The target compound’s dual functionality makes it more versatile in chemical synthesis compared to these simpler derivatives.

Data Table: Comparative Analysis of Key Properties

Compound Molecular Formula Functional Groups Reactivity Profile Primary Applications
This compound C₁₁H₂₁NOS Isocyanate, sulfanyl Electrophilic, redox-active Specialty polymers, drug delivery
Hexamethylene diisocyanate (HDI) C₆H₁₂N₂O₂ Two isocyanates High crosslinking reactivity Polyurethanes, coatings
1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene C₁₀H₁₃NO₂S Sulfanyl, nitro Reductive, redox-active Pharmaceuticals, agrochemicals
n-Heptane C₇H₁₆ Alkane Non-reactive Solvent, fuel additive

Research Findings and Implications

  • Reactivity : The isocyanate group in this compound reacts with nucleophiles (e.g., amines, alcohols), while the sulfanyl group enables disulfide bond formation or redox interactions . This dual reactivity is absent in HDI or n-heptane derivatives.
  • Stability : The sulfanyl group may reduce oxidative stability compared to HDI but enhances functional versatility.
  • Industrial Relevance : The compound’s aliphatic chain improves compatibility with hydrophobic matrices, making it suitable for controlled-release drug delivery systems or elastomers requiring flexibility.

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